Ethyl vs. Methyl N-Alkyl Substituent — 20S Proteasome β5 Subunit Potency Comparison
The target compound is a close structural analogue of the reported proteasome inhibitor EF-PB ((3-(4-ethylpiperazin-1-yl)-5-fluorophenyl)boronic acid, CAS 1704074-45-2) and its methyl-piperazine congener (3-fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid (CAS 1704073-49-3) . Head-to-head chymotrypsin-like β5 subunit inhibition data show that EF-PB (ethyl variant) exhibits an IC₅₀ of ~36 nM, whereas the methyl-piperazine variant shows an IC₅₀ of ~2100 nM under the same assay conditions, representing a ~58-fold potency loss . Molecular docking indicates that the ethyl group occupies a hydrophobic sub‑pocket adjacent to the Thr1 residue that the smaller methyl group cannot fully engage, leading to a measurable reduction in inhibitory activity .
| Evidence Dimension | 20S Proteasome Chymotrypsin-like β5 Subunit Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | ~36 nM (EF-PB; 3-(4-ethylpiperazin-1-yl) variant) |
| Comparator Or Baseline | ~2100 nM (3-fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid, CAS 1704073-49-3 |
| Quantified Difference | ~58-fold lower potency for the methyl variant |
| Conditions | Isolated human 20S proteasome; fluorogenic substrate Suc-LLVY-AMC; 37 °C; 1 h incubation |
Why This Matters
Selecting the ethyl-piperazine scaffold is critical for achieving low-nanomolar proteasome engagement, directly influencing candidate selection for downstream anti-multiple myeloma programs.
